2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one
Description
2-(4-Benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one is a pyrimidinone derivative featuring a benzylpiperazine moiety at position 2 and an isopropyl substituent at position 4. The compound’s structure combines a heterocyclic pyrimidinone core with a piperazine ring, a common pharmacophore in medicinal chemistry due to its ability to modulate interactions with neurotransmitter receptors and enzymes.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-14(2)16-12-17(23)20-18(19-16)22-10-8-21(9-11-22)13-15-6-4-3-5-7-15/h3-7,12,14H,8-11,13H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTJNZSJYHUSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one typically involves the following steps:
Formation of 1-benzylpiperazine: This can be achieved by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.
Synthesis of the pyrimidinone core: The pyrimidinone core can be synthesized by reacting appropriate starting materials under specific conditions, often involving cyclization reactions.
Coupling of 1-benzylpiperazine with the pyrimidinone core: This step involves the coupling of the previously synthesized 1-benzylpiperazine with the pyrimidinone core under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Biological Research: It is used in various biological assays to study its effects on different biological targets.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for research purposes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one to structurally and functionally related compounds, focusing on substituent effects, pharmacological activity, and synthesis strategies.
Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Key Observations
Substituent Effects on AChE Inhibition: The target compound lacks direct activity data, but analogs like Compound 4a (IC50 = 0.91 µM) demonstrate that electron-withdrawing groups (e.g., Cl at ortho/para positions) on the benzylpiperazine moiety enhance AChE inhibition. Donepezil, a clinical AChE inhibitor, has superior potency (IC50 = 0.14 µM), attributed to its indanone-piperidine scaffold. This highlights the need for further optimization of pyrimidinone-based analogs .
Structural Diversity in Patent Derivatives: European Patent Applications describe pyrimidinone derivatives with benzodioxol or pyrazolo-pyrazine substituents. These compounds prioritize heteroaromatic diversity over benzylpiperazine, suggesting broader exploration of scaffold flexibility for CNS targets.
Synthetic Accessibility: The synthesis of pyrimidinone derivatives often involves coupling piperazine or substituted piperidines to a pre-functionalized pyrimidinone core, as seen in ’s protocols for fluorinated pyrazolopyrimidines .
Table 2: Pharmacokinetic and Physicochemical Predictions
Critical Analysis of Evidence Gaps
- Direct Data Deficiency: No explicit studies on the target compound were found in the provided evidence. Comparisons rely on structural analogs, which limits definitive conclusions about its pharmacological profile.
- Synthetic Routes: While and outline general synthetic strategies for pyrimidinones, specific protocols for the target compound remain unclear.
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one is a synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in the fields of neuroscience and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyrimidine core substituted with a benzylpiperazine moiety and an isopropyl group, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which may enhance cognitive function and have implications for treating neurodegenerative diseases like Alzheimer's.
- PARP Inhibition : Compounds with similar structures have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. This inhibition can lead to increased cancer cell sensitivity to chemotherapy .
- Dopamine Receptor Modulation : The benzylpiperazine moiety suggests potential activity at dopamine receptors, which could be beneficial in treating psychiatric disorders such as schizophrenia .
Summary of Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Case Studies and Research Findings
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds on neuronal cells exposed to neurotoxic agents. Results indicated that these compounds could significantly reduce cell death and promote survival pathways, suggesting potential for treating neurodegenerative diseases.
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of similar pyrimidine derivatives. The findings revealed that these compounds induced apoptosis in cancer cell lines through PARP inhibition, leading to decreased cell proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
